molecular formula C16H11F2N3O B6323298 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone CAS No. 1020236-99-0

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Cat. No.: B6323298
CAS No.: 1020236-99-0
M. Wt: 299.27 g/mol
InChI Key: PAZQMZLXMLGUKM-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups can enhance its binding affinity to biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the pyrazole ring and fluorophenyl groups can contribute to its activity as an anti-inflammatory, analgesic, or anticancer agent .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl groups can enhance its binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone apart from similar compounds is the presence of two fluorophenyl groups. This unique structural feature can enhance its chemical stability, reactivity, and potential biological activity. Additionally, the specific positioning of the amino and carbonyl groups can influence its interaction with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQMZLXMLGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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